molecular formula C7H7ClN2O2 B13541274 (4-Chloro-2-nitrophenyl)methanamine

(4-Chloro-2-nitrophenyl)methanamine

Cat. No.: B13541274
M. Wt: 186.59 g/mol
InChI Key: RYMNWMZBAABHMY-UHFFFAOYSA-N
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Description

(4-Chloro-2-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzene, where the benzene ring is substituted with a chloro group at the 4-position, a nitro group at the 2-position, and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-nitrophenyl)methanamine typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the reduction of the nitro group to an amine group. The reaction conditions for these steps often include the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a suitable catalyst (such as palladium on carbon) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-nitrophenyl)methanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Additionally, the amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-2-nitrophenyl)methanamine: Similar structure but with a methoxy group instead of a chloro group.

    (4-Nitrophenyl)methanamine: Lacks the chloro group.

    (4-Chloro-2-aminophenyl)methanamine: The nitro group is reduced to an amine group .

Uniqueness

(4-Chloro-2-nitrophenyl)methanamine is unique due to the presence of both chloro and nitro groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2

InChI Key

RYMNWMZBAABHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CN

Origin of Product

United States

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